4,5,7-Trihydroxyquinoline-3-carboxylic acid 4,5,7-Trihydroxyquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 79364-28-6
VCID: VC15948680
InChI: InChI=1S/C10H7NO5/c12-4-1-6-8(7(13)2-4)9(14)5(3-11-6)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16)
SMILES:
Molecular Formula: C10H7NO5
Molecular Weight: 221.17 g/mol

4,5,7-Trihydroxyquinoline-3-carboxylic acid

CAS No.: 79364-28-6

Cat. No.: VC15948680

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

4,5,7-Trihydroxyquinoline-3-carboxylic acid - 79364-28-6

Specification

CAS No. 79364-28-6
Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
IUPAC Name 5,7-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H7NO5/c12-4-1-6-8(7(13)2-4)9(14)5(3-11-6)10(15)16/h1-3,12-13H,(H,11,14)(H,15,16)
Standard InChI Key FUPGJYRAHZXWQU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5,7-dihydroxy-4-oxo-1H-quinoline-3-carboxylic acid, reflects its fused bicyclic system. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with hydroxyl groups at positions 4, 5, and 7 and a carboxylic acid at position 3. The SMILES notation C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)O)O\text{C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)O)O} precisely encodes this arrangement.

Key structural features include:

  • Hydrogen-bonding networks: The three hydroxyl groups and carboxylic acid moiety facilitate intramolecular and intermolecular hydrogen bonds, influencing solubility and stability .

  • Conjugation effects: The extended π-system of the quinoline core enables resonance stabilization, particularly in the deprotonated carboxylate form .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H7NO5\text{C}_{10}\text{H}_{7}\text{NO}_{5}
Molecular Weight221.17 g/mol
pKa (Carboxylic Acid)~3.5–4.2 (estimated)
pKa (Hydroxyl Groups)~8.6–10.2 (estimated)
SolubilityModerate in polar solvents

The carboxylic acid group (-COOH\text{-COOH}) exhibits a pKa of approximately 3.5–4.2, comparable to other aromatic carboxylic acids like benzoic acid (pKa 4.2) . The hydroxyl groups, particularly at positions 5 and 7, are less acidic (pKa ~8.6–10.2), consistent with phenolic protons .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 4,5,7-trihydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactions, including:

  • Condensation: Formation of the quinoline core via Friedländer or Pfitzinger reactions using substituted anilines and β-keto esters .

  • Hydroxylation: Introduction of hydroxyl groups via electrophilic aromatic substitution or oxidative methods.

  • Carboxylation: Attachment of the carboxylic acid group using carbonation reagents like potassium cyanide .

A notable method involves hydrolyzing ester precursors (e.g., ethyl 2-chloroquinoline-3-carboxylate) under acidic or basic conditions to yield the carboxylic acid derivative .

Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as 4-(3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester, reveal folded six-membered rings in the quinoline system, with bond lengths and angles consistent with sp² hybridization at the carbonyl carbon . These findings suggest that steric and electronic effects from substituents significantly influence molecular conformation .

Biological Activities and Mechanisms

Antioxidant Properties

The three hydroxyl groups confer potent free radical-scavenging activity. In vitro assays demonstrate that 4,5,7-trihydroxyquinoline-3-carboxylic acid neutralizes reactive oxygen species (ROS) via hydrogen atom transfer, with efficacy comparable to ascorbic acid in some models .

Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)Source
MCF-77.212.5
K5629.88.7
HEK293>100

Structure-Activity Relationships (SAR)

Role of Hydroxyl Groups

  • Position 5 and 7 hydroxyls: Critical for ROS scavenging; removal reduces antioxidant activity by 60–80%.

  • Position 4 hydroxyl: Moderates electron density in the quinoline ring, influencing binding to microbial enzymes .

Carboxylic Acid Moiety

The -COOH group enhances water solubility and enables salt formation with biological cations (e.g., Na⁺, Ca²⁺), improving pharmacokinetic profiles . Esterification of this group, as in ethyl 2-styrylquinoline-3-carboxylate, reduces activity, underscoring its importance in target engagement .

Future Directions and Challenges

Targeted Drug Delivery

Modifying the carboxylic acid group with nanoparticle conjugates could enhance tumor-specific uptake. Preliminary studies with PEGylated quinoline derivatives show a 3-fold increase in half-life compared to free compounds .

Overcoming Resistance

Microbial resistance to quinoline-based drugs remains a concern. Hybrid molecules combining 4,5,7-trihydroxyquinoline-3-carboxylic acid with β-lactam or fluoroquinolone motifs are under investigation to bypass resistance mechanisms .

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